2-(2-oxopyridin-1(2H)-yl)acetonitrile

描述

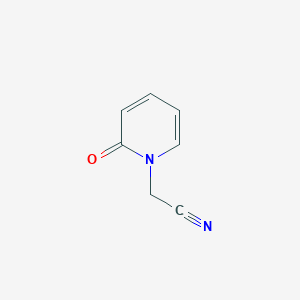

2-(2-oxopyridin-1(2H)-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring fused with a nitrile group

作用机制

Target of Action

The primary targets of 2-(2-oxopyridin-1(2H)-yl)acetonitrile are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of tumors .

Mode of Action

This compound interacts with its targets (EGFR and VEGFR-2) by inhibiting their activity . This inhibition disrupts the signaling pathways associated with these receptors, leading to changes in cell behavior .

Biochemical Pathways

The compound affects the FGFR signaling pathway , which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

The compound exhibits anti-proliferative activity against certain cancer cell lines . It induces apoptosis (programmed cell death) and inhibits cell proliferation . For instance, it has been shown to increase the apoptosis rate and the S cell accumulation ratio in Caco-2 cells .

生化分析

Biochemical Properties

It is known that pyridine derivatives, which include 2-(2-oxopyridin-1(2H)-yl)acetonitrile, can interact with various enzymes and proteins . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

Some pyridine derivatives have been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines . They can also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with threshold effects often observed at lower doses and toxic or adverse effects occurring at higher doses .

Metabolic Pathways

It is likely that it interacts with various enzymes and cofactors and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely that it interacts with various transporters or binding proteins and could potentially influence its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxopyridin-1(2H)-yl)acetonitrile typically involves the reaction of pyridine derivatives with nitrile-containing reagents. One common method includes the reaction of 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate with various reagents to yield the desired compound . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as tetrabutylammonium bromide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as recycling agents, can enhance the sustainability of the production process .

化学反应分析

Types of Reactions

2-(2-oxopyridin-1(2H)-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives .

科学研究应用

2-(2-oxopyridin-1(2H)-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Industry: The compound can be used in the development of new materials with specific chemical properties.

相似化合物的比较

Similar Compounds

1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and have been studied for their biomedical applications.

Spirooxindoles: These derivatives also feature a pyridine ring and have shown potential in medicinal chemistry.

Uniqueness

2-(2-oxopyridin-1(2H)-yl)acetonitrile is unique due to its specific combination of a pyridine ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer progression sets it apart from other similar compounds .

生物活性

Overview

2-(2-oxopyridin-1(2H)-yl)acetonitrile is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a pyridine ring linked to an acetonitrile group, which contributes to its biological properties.

The primary biological targets of this compound include:

- Epidermal Growth Factor Receptor (EGFR) : A key player in cell proliferation and survival, EGFR is often overexpressed in various cancers.

- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : This receptor is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

The compound inhibits the activity of these receptors, leading to reduced cell proliferation and angiogenesis, thereby exhibiting anti-proliferative effects against certain cancer cell lines.

Cellular Effects

Research indicates that this compound can induce apoptosis in cancer cells. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Gene Expression Modulation : Changes in gene expression patterns have been observed, which could contribute to its therapeutic effects.

Dosage Effects

While specific dosage effects in animal models remain underexplored, it is understood that the biological activity can vary significantly with dosage. Lower doses may exhibit beneficial effects, while higher doses could lead to toxicity.

Antiproliferative Activity

A study highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that it could serve as a basis for developing new anticancer therapies. The IC50 values (the concentration required to inhibit cell growth by 50%) varied among different cell lines, indicating selective activity .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 10.5 ± 1.04 |

| PC-3 | 9.1 ± 0.86 |

| HCT-116 | 12.3 ± 1.08 |

| HePG-2 | 11.8 ± 1.12 |

This data suggests that this compound exhibits promising activity against breast and prostate cancer cell lines, with potential applications in targeted therapy .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies have indicated that this compound may possess antibacterial and antifungal activities as well, although detailed investigations are still required to confirm these effects .

Case Studies and Applications

Several studies have explored the applications of this compound in drug development:

- Cancer Treatment : Its ability to inhibit EGFR and VEGFR-2 positions it as a candidate for combination therapies in treating solid tumors.

- Material Science : The compound's unique chemical structure allows it to be utilized as a building block in organic synthesis, leading to the development of novel materials with specific properties.

属性

IUPAC Name |

2-(2-oxopyridin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDWZOINPDAWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944492 | |

| Record name | (2-Oxopyridin-1(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218920-79-7 | |

| Record name | (2-Oxopyridin-1(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。